molecular formula C14H15N3O5S2 B2532316 (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-12-8

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2532316
CAS No.: 865199-12-8
M. Wt: 369.41
InChI Key: JRTPOALVECWMRR-PEZBUJJGSA-N
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Description

This compound features a benzo[d]thiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a cyclopropanecarbonyl imino moiety (-N=C(O)-cyclopropane). The Z-configuration denotes the spatial arrangement around the imino double bond. While specific biological data are absent in the provided evidence, structural analogs suggest roles in agrochemical or pharmaceutical contexts, given similarities to sulfonylurea herbicides and protease inhibitors .

Properties

IUPAC Name

methyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-22-12(18)7-17-10-5-4-9(24(15,20)21)6-11(10)23-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPOALVECWMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole core substituted with various functional groups. This structural diversity is crucial for its biological activity.

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : Approximately 301.35 g/mol

Biological Activity Overview

Benzothiazole derivatives, including this compound, have been reported to exhibit a range of biological activities:

  • Antitumor Activity :
    • Research indicates that benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, modifications in the benzothiazole structure have been associated with enhanced anticancer properties, particularly against A431 and A549 cell lines .
    • The compound's ability to induce apoptosis and arrest the cell cycle has been documented, suggesting its potential as an antitumor agent .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of benzothiazole derivatives by reducing pro-inflammatory cytokines such as IL-6 and TNF-α . This property could make this compound a candidate for treating inflammatory diseases.
  • Antibacterial and Antifungal Properties :
    • Benzothiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentrations (MICs) for certain derivatives have been reported as low as 50 μg/mL, indicating significant efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cellular Pathways : The compound may influence multiple signaling pathways involved in cell proliferation and survival. For instance, it has been shown to interact with proteins involved in apoptosis regulation, such as Bcl-2 .
  • Enzyme Inhibition : The sulfonamide group in the structure may contribute to its antibacterial effects by inhibiting key enzymes in bacterial metabolism .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various benzothiazole compounds and evaluated their anticancer properties using cell viability assays. The results indicated that certain modifications led to increased cytotoxicity against cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that specific substitutions on the benzothiazole ring enhance biological activity. For example, electron-withdrawing groups significantly improve anticancer potency .

Data Tables

Activity TypeObserved EffectsReference
AntitumorInhibition of A431 and A549 cell lines
Anti-inflammatoryReduction in IL-6 and TNF-α levels
AntibacterialMIC = 50 μg/mL for various pathogens
Apoptosis InductionInduces apoptosis in cancer cells

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate show efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

A comparative study found that certain derivatives had a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents .

Anti-inflammatory Properties

Benzothiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase. Specific substitutions within the structure have been linked to enhanced anti-inflammatory efficacy, making this compound a candidate for treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in numerous studies. The presence of the sulfonamide group is believed to enhance its radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases .

Case Study on Antimicrobial Activity

A recent investigation synthesized a series of benzothiazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates. Results indicated that certain derivatives exhibited an MIC lower than that of standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzothiazole derivatives. It revealed that specific modifications significantly reduced inflammation markers in cellular models, underscoring the therapeutic potential of this compound in treating inflammatory diseases .

Potential in Cancer Therapy

Emerging research suggests that benzothiazole derivatives may have anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further studies are needed to explore the mechanisms behind these effects and the potential for clinical applications .

Summary Table of Applications

Application AreaDescription
AntimicrobialEffective against bacteria like E. coli and S. aureus, with lower MIC than standard antibiotics.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases.
AntioxidantEnhances radical scavenging ability; important for oxidative stress-related disease mitigation.
Cancer TherapyShows potential in inhibiting cancer cell proliferation; further research needed for clinical use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituent at Position 6 (Benzo[d]thiazole) Acyl Group on Imino (Position 2) Ester Group (Position 3) Molecular Weight Notes
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Target) -SO₂NH₂ Cyclopropanecarbonyl Methyl ~480–500* High polarity due to -SO₂NH₂
(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate -SO₂NH₂ 4-Chlorobenzoyl Methyl ~500–520* Increased lipophilicity from Cl
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate -Br 2-(Methylsulfonyl)benzoyl Ethyl 497.4 Bulkier substituents reduce solubility
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate 5,6-dimethoxy 4-(2,6-Dimethylmorpholinosulfonyl)benzoyl Methyl 563.6 Enhanced steric hindrance

*Estimated based on analogs.

Key Structural and Functional Insights

Cyclopropane’s bioisosteric properties may mimic phenyl groups while reducing molecular weight. The 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl group in adds a heterocyclic sulfonamide, likely improving target binding specificity in enzyme inhibition contexts .

Substituents at Position 6 :

  • The -SO₂NH₂ group in the target compound and analog increases hydrophilicity, favoring aqueous solubility. In contrast, -Br () and -OCH₃ () enhance lipophilicity, impacting membrane permeability .

Ester Group Variations :

  • Methyl esters (Target, ) are smaller and more hydrolytically labile than ethyl esters (), affecting bioavailability and degradation rates .

Q & A

Q. Table 1. Key Crystallographic Parameters from SHELX Refinement

ParameterValueReference
Space groupP21/c
R1 factor0.037
π-π distance (Å)3.536
H-bond motifsR₂²(8), R₂²(22)

Q. Table 2. Synthesis Optimization Metrics

ConditionYield (%)Purity (%)Reference
Acetic acid reflux5497
DBU-catalyzed dioxane7097.6

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